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Introduction

Lipoxin A4 (LXA4) is an endogenous specialized pro-resolving mediator that plays a crucial role
in the resolution of inflammation.[1][2][3][4][5] Its biological effects are primarily mediated
through the G-protein coupled receptor (GPCR) known as ALX/FPR2 (also referred to as
FPR2/ALX). This receptor is a key player in orchestrating the switch from a pro-inflammatory to
a pro-resolving state by modulating various cellular responses, including inhibiting neutrophil
chemotaxis and enhancing macrophage efferocytosis of apoptotic cells. Given its central role in
inflammation resolution, ALX/FPR2 has emerged as a promising therapeutic target for a range
of inflammatory diseases.

The advent of CRISPR-Cas9 technology has revolutionized the study of gene function, offering
a precise and efficient tool for genome editing. By creating targeted knockouts of the FPR2
gene, researchers can definitively investigate the role of the ALX/FPR2 receptor in mediating
the effects of LXA4 and other ligands. This application note provides a comprehensive
overview and detailed protocols for utilizing CRISPR-Cas9 to study ALX/FPR2 function.

ALX/FPR2 Signaling Pathways
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Activation of the ALX/FPR2 receptor by LXA4 initiates a cascade of intracellular signaling
events that collectively dampen inflammation and promote resolution. The signaling pathways
are complex and can be ligand- and cell-type specific.

e Inhibition of Pro-inflammatory Pathways: Upon LXA4 binding, ALX/FPR2 activation can lead
to the inhibition of the NF-kB pathway, a central regulator of pro-inflammatory gene
expression. This results in decreased production of inflammatory cytokines such as TNF-a
and IL-1p.

e Modulation of MAP Kinase Pathways: LXA4 signaling through ALX/FPR2 can also modulate
the activity of mitogen-activated protein kinases (MAPKS), including ERK1/2 and p38 MAPK,
which are involved in cellular processes like proliferation, differentiation, and apoptosis.

« Intracellular Calcium Mobilization: Like many GPCRs, ALX/FPR2 activation can lead to an
increase in intracellular calcium concentration ([Ca2+]i), which acts as a second messenger
to trigger various downstream cellular responses, including mucin secretion in conjunctival
goblet cells.

» Stimulation of Phagocytosis: A key pro-resolving function of ALX/FPR2 is the enhancement
of macrophage phagocytosis of apoptotic neutrophils, a process crucial for clearing
inflammatory debris and preventing secondary necrosis. This process is dependent on
receptor internalization.
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Fig. 1: Simplified ALX/FPR2 signaling cascade.

Experimental Data from ALX/FPR2 Knockout Models

Studies using Fpr2 knockout mice have provided invaluable in vivo evidence for the non-
redundant role of this receptor in mediating the pro-resolving effects of its ligands.

Wild-Type (WT) Fpr2 Knockout
Parameter . . Reference
Mice (KO) Mice

Phagocytosis of
Apoptotic Neutrophils
by Macrophages (Fold

increase over basal)

Stimulated with LXA4
(1 nM)

1.7 No effect

Stimulated with Ac2-
26 (30 uM)

1.5 No effect

Pulmonary
Inflammation (LPS-

induced)

IL-13 levels (24h post-
LPS)

Baseline Elevated

IL-6 and TNF-a levels
(72h post-LPS)

Elevated Reduced

Bronchoalveolar
lavage protein (72h Elevated Reduced (2.47-fold)
post-LPS)

Neutrophil
Recruitment (Ozone-

induced)

Blood neutrophils Significantly increased  Not altered
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Experimental Protocols

This section provides detailed protocols for the generation of ALX/FPR2 knockout cell lines
using CRISPR-Cas9 and subsequent functional characterization.

Protocol 1: Generation of FPR2 Knockout Cell Lines
using CRISPR-Cas9

This protocol outlines the steps for creating a stable FPR2 knockout cell line, for example, in
the human monocytic cell line THP-1, which is known to be difficult to transfect.

1. sgRNA Design and Cloning:

» Design two to four single-guide RNAs (sgRNAS) targeting the initial exons of the FPR2 gene
to ensure a functional knockout. Use online design tools to minimize off-target effects.

e Synthesize and anneal complementary oligonucleotides for each sgRNA.

¢ Clone the annealed sgRNAs into a suitable lentiviral vector co-expressing Cas9 and a
selection marker (e.g., puromycin resistance), such as lentiCRISPRv2.

 Verify the correct insertion of sgRNA sequences into the vector by Sanger sequencing.
2. Lentivirus Production and Transduction:

o Co-transfect HEK293T cells with the lentiCRISPRv2-sgRNA plasmid and lentiviral packaging
plasmids (e.g., psPAX2 and pMD2.G).

o Harvest the lentiviral particles from the supernatant 48-72 hours post-transfection.

e Transduce the target cells (e.g., THP-1) with the lentiviral particles in the presence of
polybrene.

3. Selection and Clonal Isolation:

o Select transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture
medium.
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After selection, perform single-cell cloning by limiting dilution or fluorescence-activated cell
sorting (FACS) into 96-well plates to isolate clonal populations.

. Knockout Validation:

Genomic DNA Analysis: Extract genomic DNA from individual clones. Perform PCR
amplification of the target region followed by Sanger sequencing or TIDE/ICE analysis to
identify insertions and deletions (indels).

Western Blot: Lyse the cells and perform Western blotting using a validated antibody against
ALX/FPR2 to confirm the absence of protein expression.

Flow Cytometry: For cell surface receptors like ALX/FPR2, flow cytometry can be used to
confirm the loss of surface expression.
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Fig. 2: CRISPR/Cas9 knockout workflow.
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Protocol 2: Functional Analysis of ALX/IFPR2 Knockout
Cells

Once a validated ALX/FPR2 knockout cell line is established, it can be used in a variety of
functional assays alongside the wild-type parental cell line to determine the receptor's role in
specific cellular processes.

1. Chemotaxis Assay:

o Plate wild-type and ALX/FPR2 knockout cells in the upper chamber of a transwell plate.
e Add LXA4 or another chemoattractant to the lower chamber.

 Incubate for a suitable time to allow for cell migration.

e Quantify the number of migrated cells in the lower chamber by microscopy or a plate reader-
based assay.

o Expected Outcome: Wild-type cells will migrate towards the LXA4 gradient, while ALX/FPR2
knockout cells will show significantly reduced or no migration.

2. Phagocytosis Assay:
¢ Culture wild-type and ALX/FPR2 knockout macrophages.

 Induce apoptosis in a separate cell population (e.g., neutrophils) and label them with a
fluorescent dye.

o Co-culture the macrophages with the fluorescently labeled apoptotic cells in the presence or
absence of LXA4.

» After incubation, wash away non-engulfed cells.
e Quantify phagocytosis by flow cytometry or fluorescence microscopy.

o Expected Outcome: LXA4 will enhance the phagocytic capacity of wild-type macrophages,
an effect that will be absent in the ALX/FPR2 knockout cells.
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3. Calcium Mobilization Assay:

o Load wild-type and ALX/FPR2 knockout cells with a calcium-sensitive fluorescent dye (e.g.,
Fura-2 AM).

o Measure baseline fluorescence.

o Stimulate the cells with LXA4 and record the change in fluorescence over time using a
fluorometric imaging system or a plate reader.

o Expected Outcome: LXA4 will induce a rapid increase in intracellular calcium in wild-type
cells, but not in ALX/FPR2 knockout cells.

ALXIFPR2

Assay Wild-Type Cells Expected Result
Knockout Cells
i Confirms ALX/FPR2
Chemotaxis towards ) ) ] ] ) )
LXA4 Migration No/Reduced Migration  mediates chemotactic
response to LXA4.
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Phagocytosis of . .
] Enhanced ) ALX/FPR2 is required
Apoptotic Cells + ] Basal Phagocytosis )
LXAd Phagocytosis for LXA4-stimulated

efferocytosis.

Validates ALX/FPR2

Calcium Flux upon ) ] ) ) )
Increased [Ca2+]i No change in [Ca2+]i coupling to calcium

LXA4 stimulation ] )
signaling pathways.

Conclusion

The use of CRISPR-Cas9 to generate ALX/FPR2 knockout cell lines and animal models
provides a powerful and precise approach to dissect the function of this important pro-resolving
receptor. The protocols and data presented in this application note offer a framework for
researchers to investigate the role of the LXA4-ALX/FPR2 axis in health and disease,
ultimately paving the way for the development of novel therapeutics that target this pathway to
promote inflammation resolution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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